3,7,7-Trimethyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol
Description
3,7,7-TRIMETHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex heterocyclic compound that features a unique structure combining a quinoline core with an oxazole ring and a thiophene moiety
Properties
Molecular Formula |
C17H18N2O2S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3,7,7-trimethyl-4-thiophen-2-yl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C17H18N2O2S/c1-9-13-15(12-5-4-6-22-12)14-10(18-16(13)21-19-9)7-17(2,3)8-11(14)20/h4-6,15,18H,7-8H2,1-3H3 |
InChI Key |
IASWXXASTMJKPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,7-TRIMETHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can be achieved through a multicomponent reaction involving the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione, and thiophene-2-carbaldehyde. This reaction is typically carried out in an ionic liquid medium such as [BMIM]OH at temperatures ranging from 75°C to 80°C for 110 to 120 minutes . The process yields the desired product in high purity without the need for column chromatography.
Industrial Production Methods
The use of ionic liquids as solvents offers advantages such as reduced reaction times, lower environmental impact, and higher yields .
Chemical Reactions Analysis
Types of Reactions
3,7,7-TRIMETHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted thiophene derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential use as a pharmacophore in drug design due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,7,7-TRIMETHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves interactions with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or modulating their activity. For example, the thiophene moiety may interact with sulfur-containing enzymes, while the quinoline core can bind to DNA or RNA, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]quinoline Derivatives: These compounds share a similar quinoline core but differ in the substituents attached to the ring system.
Thiophene Derivatives: Compounds like suprofen and articaine, which contain a thiophene ring, exhibit various pharmacological properties.
Uniqueness
3,7,7-TRIMETHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is unique due to its combination of a quinoline core, an oxazole ring, and a thiophene moiety. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
